molecular formula C17H15ClF3N3O4 B15003855 3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate

3-{[4-Nitro-2-(trifluoromethyl)phenyl]amino}propyl (3-chlorophenyl)carbamate

Cat. No.: B15003855
M. Wt: 417.8 g/mol
InChI Key: BSPYAFJTRQVXOX-UHFFFAOYSA-N
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Description

3-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL N-(3-CHLOROPHENYL)CARBAMATE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL N-(3-CHLOROPHENYL)CARBAMATE typically involves multi-step organic reactions. One common method includes the following steps:

    Trifluoromethylation: The addition of a trifluoromethyl group, often using reagents like trifluoromethyl iodide.

    Carbamoylation: The formation of the carbamate group through the reaction of an amine with a chloroformate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL N-(3-CHLOROPHENYL)CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The trifluoromethyl group can be reduced to a methyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups to the aromatic rings.

Scientific Research Applications

3-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL N-(3-CHLOROPHENYL)CARBAMATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL N-(3-CHLOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carbamate group can act as a reactive site for covalent modification of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-3-(trifluoromethyl)aniline
  • 4-Nitro-3-(trifluoromethyl)phenol

Uniqueness

3-{[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINO}PROPYL N-(3-CHLOROPHENYL)CARBAMATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C17H15ClF3N3O4

Molecular Weight

417.8 g/mol

IUPAC Name

3-[4-nitro-2-(trifluoromethyl)anilino]propyl N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C17H15ClF3N3O4/c18-11-3-1-4-12(9-11)23-16(25)28-8-2-7-22-15-6-5-13(24(26)27)10-14(15)17(19,20)21/h1,3-6,9-10,22H,2,7-8H2,(H,23,25)

InChI Key

BSPYAFJTRQVXOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)OCCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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